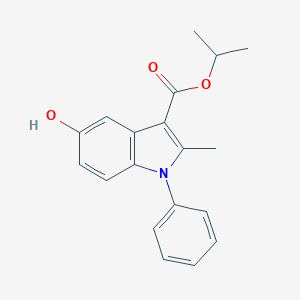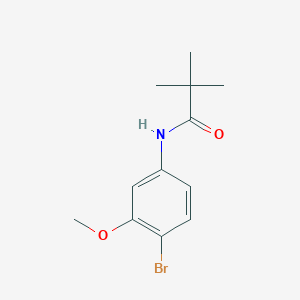![molecular formula C21H16N2O3 B259577 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as BMHPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMHPC is a member of the benzo[h]chromene family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation, cancer, and viral infections. This compound may also modulate the expression of various genes involved in apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation in lipopolysaccharide-stimulated macrophages. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been shown to have low toxicity and high stability under various conditions. However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which may limit its use in some assays. Additionally, this compound may interact with other compounds or proteins in complex biological systems, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. First, the exact mechanism of action of this compound needs to be further investigated. Second, the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and viral infections, need to be explored in more detail. Third, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its optimal dosage and administration route. Fourth, the development of new synthetic methods or analogs of this compound may improve its biological activities or overcome its limitations. Finally, the safety and efficacy of this compound need to be evaluated in preclinical and clinical studies before its potential use in humans.
Métodos De Síntesis
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by cyclization with ammonium acetate and subsequent reduction with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
Propiedades
Fórmula molecular |
C21H16N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)26-21(23)16(19)11-22/h2-10,19,24H,23H2,1H3 |
Clave InChI |
UOMYUIVWFJEXAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)




![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

